molecular formula C15H23F2NO3 B6194156 tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate CAS No. 2680530-17-8

tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate

Cat. No.: B6194156
CAS No.: 2680530-17-8
M. Wt: 303.3
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Description

tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both a formyl group and a carbamate moiety within the molecule contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: The initial step involves the construction of the spirocyclic nonane core. This can be achieved through a cyclization reaction, often using a suitable dihalide and a nucleophile under basic conditions.

    Introduction of the difluoro groups: The difluoro groups are introduced via a fluorination reaction, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Formylation: The formyl group is introduced through a formylation reaction, typically using reagents like formic acid or formyl chloride in the presence of a catalyst.

    Carbamate formation: The final step involves the formation of the carbamate moiety. This is achieved by reacting the intermediate with tert-butyl isocyanate under controlled conditions to yield the desired product.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Its unique structure and reactivity profile make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate involves its interaction with molecular targets through its reactive functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting enzyme activity or modulating receptor function. The difluoro groups may enhance the compound’s stability and reactivity, while the carbamate moiety can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate can be compared with other spirocyclic compounds, such as:

The uniqueness of tert-butyl N-{7,7-difluoro-2-formylspiro[3

Properties

CAS No.

2680530-17-8

Molecular Formula

C15H23F2NO3

Molecular Weight

303.3

Purity

95

Origin of Product

United States

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